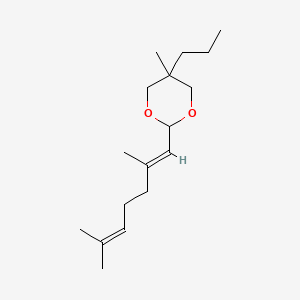
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane is a chemical compound known for its unique structure and properties. It is extensively employed in the production of fragrances and taste enhancers and has garnered attention for its potential as an insecticide
Vorbereitungsmethoden
The synthesis of 2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane involves several steps. One common method includes the reaction of citral with propylene glycol under acidic conditions to form the acetal. The reaction conditions typically involve a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxane ring, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential as an insecticide makes it valuable in agricultural research for pest management.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is employed in the production of fragrances and taste enhancers, contributing to the flavor and fragrance industry.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane involves its interaction with specific molecular targets. In the case of its insecticidal properties, the compound likely disrupts the nervous system of insects, leading to paralysis and death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with neurotransmitter functions.
Vergleich Mit ähnlichen Verbindungen
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane can be compared with similar compounds such as:
2-(2,6-Dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxolane: This compound is also used in fragrances and has similar insecticidal properties.
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol:
The uniqueness of this compound lies in its specific structural features and the range of its applications, making it a versatile compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
7212-99-9 |
|---|---|
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-5-methyl-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C17H30O2/c1-6-10-17(5)12-18-16(19-13-17)11-15(4)9-7-8-14(2)3/h8,11,16H,6-7,9-10,12-13H2,1-5H3/b15-11+ |
InChI-Schlüssel |
RIIZJSVMCGCUBU-RVDMUPIBSA-N |
Isomerische SMILES |
CCCC1(COC(OC1)/C=C(\C)/CCC=C(C)C)C |
Kanonische SMILES |
CCCC1(COC(OC1)C=C(C)CCC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


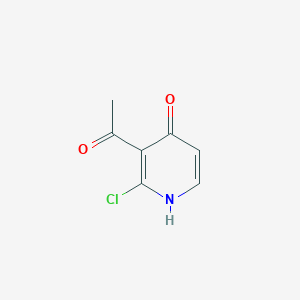
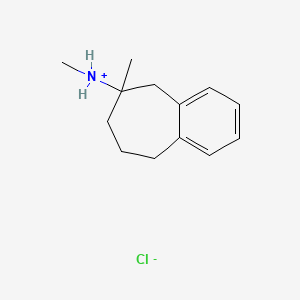
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)
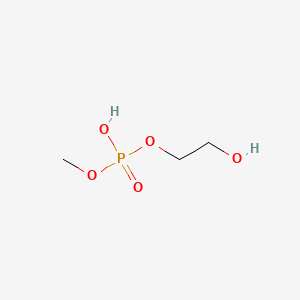
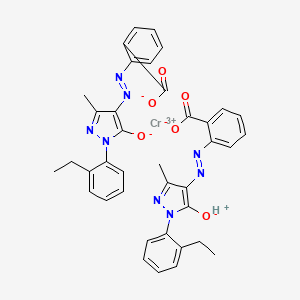
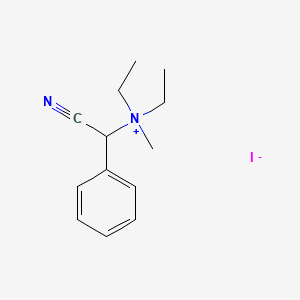
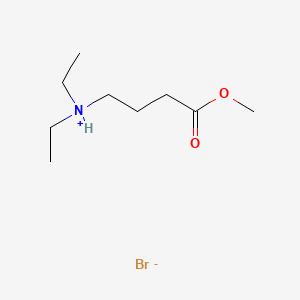
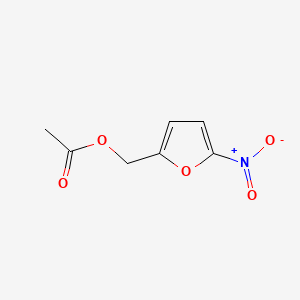
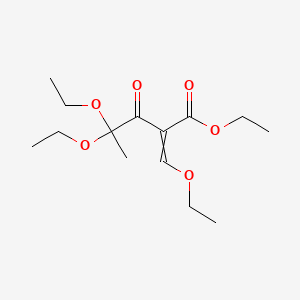
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)
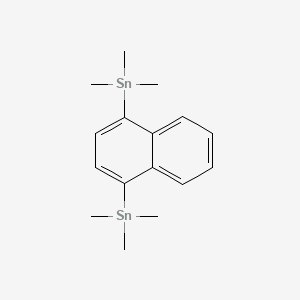
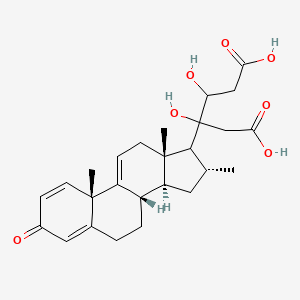
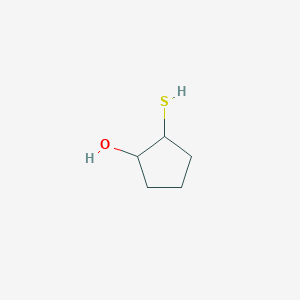
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
